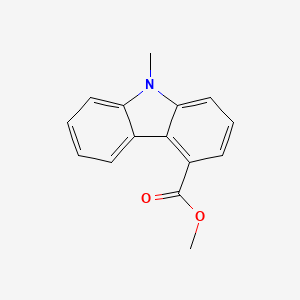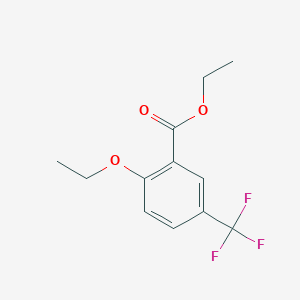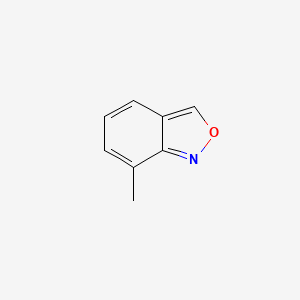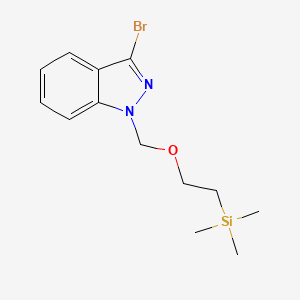
3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is a synthetic organic compound that features a bromine atom, a trimethylsilyl group, and an indazole core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole typically involves the following steps:
Protection: The use of a trimethylsilyl group to protect reactive sites during subsequent reactions.
Etherification: The formation of an ether linkage with 2-(trimethylsilyl)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and protection reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazoles, while coupling reactions can produce complex biaryl compounds.
Scientific Research Applications
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and medicinal chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for drug development and pharmaceutical research.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and trimethylsilyl group can influence its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazole
- 3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrolo[2,3-b]pyridine
Uniqueness
3-Bromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-indazole is unique due to its indazole core, which imparts distinct chemical properties and reactivity compared to similar compounds with pyrazole or pyrrolo[2,3-b]pyridine cores. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H19BrN2OSi |
|---|---|
Molecular Weight |
327.29 g/mol |
IUPAC Name |
2-[(3-bromoindazol-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C13H19BrN2OSi/c1-18(2,3)9-8-17-10-16-12-7-5-4-6-11(12)13(14)15-16/h4-7H,8-10H2,1-3H3 |
InChI Key |
BDXWQGYPJDGLTL-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=CC=CC=C2C(=N1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


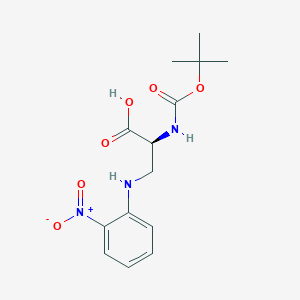
![(r)-7-(2-Amino-1-hydroxyethyl)-4-hydroxybenzo[d]thiazol-2(3h)-one](/img/structure/B13980157.png)
![[2-chloro-4-fluoro-5-(7-morpholin-4-ylquinazolin-4-yl)phenyl]-(6-chloropyridazin-3-yl)methanol](/img/structure/B13980158.png)
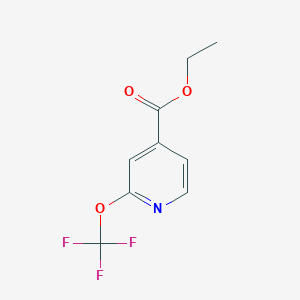
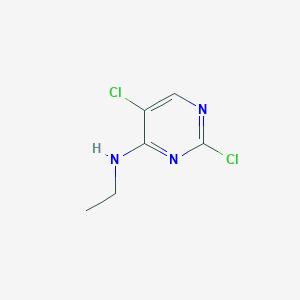
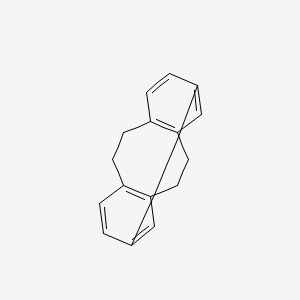

![Tetrapotassium;[3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate;hydrate](/img/structure/B13980201.png)
![2-[(Z)-4-chlorobut-1-enyl]isoindole-1,3-dione](/img/structure/B13980203.png)
![3-{8-[(3,4-Dimethoxyphenyl)amino]imidazo[1,2-A]pyrazin-6-Yl}benzamide](/img/structure/B13980209.png)

